molecular formula C12H11Cl2NO2 B14739238 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione CAS No. 5685-29-0

3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione

Cat. No.: B14739238
CAS No.: 5685-29-0
M. Wt: 272.12 g/mol
InChI Key: WRIFYWIRHXQWQS-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione is an organic compound with the molecular formula C12H12Cl2N2O2 It is a derivative of pyrrolidine and is characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione typically involves the reaction of 3,3-dichloro-1,4-dimethyl-4-phenylpyrrolidine with an appropriate oxidizing agent. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of less chlorinated or dechlorinated products.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione: Characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group.

    This compound: Similar structure but with different substituents or functional groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine atoms and a phenyl group may enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

5685-29-0

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

3,3-dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H11Cl2NO2/c1-11(8-6-4-3-5-7-8)9(16)15(2)10(17)12(11,13)14/h3-7H,1-2H3

InChI Key

WRIFYWIRHXQWQS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)C1(Cl)Cl)C)C2=CC=CC=C2

Origin of Product

United States

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